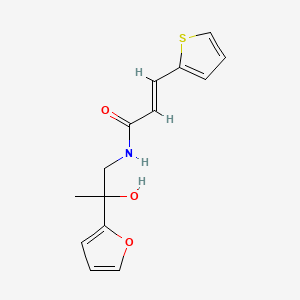

(E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-14(17,12-5-2-8-18-12)10-15-13(16)7-6-11-4-3-9-19-11/h2-9,17H,10H2,1H3,(H,15,16)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKHSYKGUUBRGE-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=CS1)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=CS1)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological effects, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅N₁O₃S, with a molecular weight of 277.34 g/mol. The compound features a furan ring, a thiophene ring, and an acrylamide moiety, which contribute to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₁O₃S |

| Molecular Weight | 277.34 g/mol |

| CAS Number | 1396892-80-0 |

Synthesis

The synthesis of this compound typically involves the reaction between furan-2-carbaldehyde and thiophene-3-carboxylic acid. This process may require catalysts such as palladium on carbon and solvents like dimethylformamide under controlled conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene moieties exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains. While specific data on this compound is limited, its structural components suggest potential efficacy against microbial pathogens.

Anticancer Activity

The anticancer potential of compounds related to this compound has been explored in several studies. For example, derivatives with similar functional groups have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes and receptors. The furan and thiophene rings facilitate binding to active sites, while the amide group participates in hydrogen bonding, enhancing the compound's affinity for biological targets.

Case Studies

-

Antidepressant-like Effects : A study involving related furan derivatives demonstrated their ability to modulate nicotinic acetylcholine receptors, leading to anxiolytic-like effects in animal models. This suggests that this compound may also influence mood regulation through similar pathways.

- Study Details : Mice treated with a related compound showed significant reductions in anxiety-like behavior as measured by elevated plus maze tests.

-

Cytotoxicity Studies : Research on structurally similar compounds has indicated low cytotoxicity in normal cell lines while exhibiting potent activity against cancer cell lines, highlighting the therapeutic window for potential applications in cancer treatment.

- Results : Compounds displayed IC₅₀ values in the low micromolar range against various cancer types while maintaining high CC₅₀ values (>100 μM) in non-cancerous cells.

Comparison with Similar Compounds

Key Structural Features and Modifications

The following table summarizes critical structural differences between the target compound and its analogs:

Pharmacological and Mechanistic Insights

- Antinociceptive Activity: DM497 (thiophen-2-yl analog) demonstrated significant antinociceptive effects in mice by potentiating α7 nAChRs and inhibiting CaV2.2 channels, whereas DM490 (furan-2-yl analog) antagonized these effects . This highlights the critical role of the heterocyclic group (thiophene vs. furan) and N-substituents (methyl-p-tolyl vs. p-tolyl) in modulating receptor activity . The hydroxypropyl group in the target compound may enhance solubility or alter binding kinetics compared to DM497/DM490, though experimental validation is needed.

- Antiviral Activity: The sulfamoylphenyl-furan acrylamide derivative inhibited SARS-CoV-2 nsp13 helicase, a critical viral replication enzyme .

Enzyme Inhibition :

- Morpholine-substituted acrylamides (e.g., compound 27a) inhibited Staphylococcus aureus Sortase A, suggesting that bulky substituents (e.g., morpholine) improve target selectivity . The hydroxypropyl group in the target compound may provide analogous steric or electronic advantages.

Q & A

Q. What are the recommended synthetic routes for (E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)acrylamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:

- Step 1 : Formation of the acrylamide backbone using acryloyl chloride and amine derivatives under controlled pH (7–9) and temperature (0–5°C), with triethylamine as a catalyst to facilitate acylation .

- Step 2 : Coupling of thiophene and furan moieties via nucleophilic substitution or Michael addition. Solvent choice (e.g., THF or DCM) and stoichiometric ratios (1:1.2 for amine:acryloyl chloride) are critical to minimize side products .

- Step 3 : Purification via column chromatography or recrystallization using ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d6) confirm the (E)-configuration (J = 15 Hz for trans-vinylic protons) and substituent positions on aromatic rings .

- IR Spectroscopy : Peaks at 1650–1670 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H/O-H stretch) validate functional groups .

- Mass Spectrometry (MS) : ESI+ or MALDI-TOF confirms molecular weight (e.g., m/z 329.4 [M+H]⁺) .

Q. What are the key physical properties (e.g., solubility, melting point) of this compound, and how are they determined experimentally?

- Methodological Answer :

- Solubility : Tested in polar (DMSO, methanol) and non-polar solvents (hexane) using gravimetric analysis. Moderate solubility in DMSO (>50 mg/mL) is typical due to hydroxyl and amide groups .

- Melting Point : Determined via differential scanning calorimetry (DSC), with expected range 180–200°C for similar acrylamides .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Computational Setup : Use hybrid functionals (e.g., B3LYP ) with a 6-311G(d,p) basis set to model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution.

- Applications : Predict regioselectivity in reactions (e.g., nucleophilic attack at the β-position of acrylamide) and electronic transitions for UV-Vis spectra .

Q. What experimental approaches are suitable for investigating the compound's mechanism of action in biological systems?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays to test inhibition of targets like Sortase A (observed in structurally similar compounds ).

- Molecular Docking : Employ AutoDock Vina to simulate binding to cysteine proteases, focusing on Michael addition at cysteine residues .

- Cellular Uptake Studies : Radiolabel the compound (e.g., ¹⁴C) and track localization via autoradiography or LC-MS .

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

- Methodological Answer :

- Substituent Modification : Replace thiophene with furan or phenyl groups to assess changes in antimicrobial activity (IC₅₀ testing ).

- Stereochemical Analysis : Compare (E)- and (Z)-isomers using chiral HPLC and evaluate cytotoxicity (e.g., MTT assays ).

Q. What advanced techniques are used to analyze thermal stability and degradation pathways?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen (10°C/min) to identify decomposition temperatures (>250°C expected ).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile degradation products (e.g., furan or thiophene derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.